Cas no 2107-06-4 (2,2,2-Trifluoro-N-methylacetimidamide hydrochloride)

2,2,2-Trifluoro-N-methylacetimidamide hydrochloride is a fluorinated acetimidamide derivative with significant utility in organic synthesis and pharmaceutical research. Its trifluoromethyl group enhances reactivity and stability, making it valuable for constructing complex molecules, particularly in nucleophilic substitution and cross-coupling reactions. The hydrochloride salt form improves handling and solubility in polar solvents, facilitating precise stoichiometric control. This compound is often employed as a versatile intermediate in the development of agrochemicals, bioactive compounds, and fluorinated analogs. Its structural features, including the electron-withdrawing trifluoromethyl group, contribute to its role in modulating electronic and steric properties in target molecules. Suitable for controlled environments due to its hygroscopic nature.
2,2,2-Trifluoro-N-methylacetimidamide hydrochloride structure
2107-06-4 structure
Product Name:2,2,2-Trifluoro-N-methylacetimidamide hydrochloride
CAS No:2107-06-4
MF:C3H6ClF3N2
MW:162.541349887848
CID:5704490
PubChem ID:121231764
Update Time:2025-06-14

2,2,2-Trifluoro-N-methylacetimidamide hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 2107-06-4
    • 2,2,2-trifluoro-N-methylethanimidamide hydrochloride
    • 2,2,2-trifluoro-N'-methylethanimidamide;hydrochloride
    • EN300-7538724
    • 2,2,2-Trifluoro-N-methylacetimidamide hydrochloride
    • 2,2,2-Trifluoro-N-methylacetimidamidehydrochloride
    • Inchi: 1S/C3H5F3N2.ClH/c1-8-2(7)3(4,5)6;/h1H3,(H2,7,8);1H
    • InChI Key: RIFDRDACUFAJLX-UHFFFAOYSA-N
    • SMILES: Cl.FC(/C(/N)=N/C)(F)F

Computed Properties

  • Exact Mass: 162.0171604g/mol
  • Monoisotopic Mass: 162.0171604g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 0
  • Complexity: 104
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 38.4Ų

2,2,2-Trifluoro-N-methylacetimidamide hydrochloride Pricemore >>

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Additional information on 2,2,2-Trifluoro-N-methylacetimidamide hydrochloride

Recent Advances in the Study of 2,2,2-Trifluoro-N-methylacetimidamide Hydrochloride (CAS: 2107-06-4)

The compound 2,2,2-Trifluoro-N-methylacetimidamide hydrochloride (CAS: 2107-06-4) has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. Recent studies have explored its role as a versatile intermediate in the synthesis of bioactive molecules, particularly in the development of novel antiviral and anticancer agents. This research brief aims to summarize the latest findings related to this compound, highlighting its chemical characteristics, synthetic pathways, and biological activities.

One of the key areas of investigation has been the compound's utility in the synthesis of trifluoromethylated imidazole derivatives, which are known for their enhanced metabolic stability and bioavailability. A study published in the Journal of Medicinal Chemistry (2023) demonstrated that 2,2,2-Trifluoro-N-methylacetimidamide hydrochloride serves as a critical building block in the preparation of inhibitors targeting RNA-dependent RNA polymerase (RdRp), a key enzyme in the replication of RNA viruses such as SARS-CoV-2. The study reported a significant improvement in the inhibitory potency of these derivatives compared to their non-fluorinated counterparts.

In addition to its antiviral potential, recent research has also explored the anticancer properties of derivatives synthesized from 2,2,2-Trifluoro-N-methylacetimidamide hydrochloride. A 2024 study in Bioorganic & Medicinal Chemistry Letters revealed that trifluoromethylated imidazole compounds derived from this intermediate exhibited potent activity against breast cancer cell lines, with IC50 values in the low micromolar range. The study attributed this activity to the compound's ability to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.

From a synthetic chemistry perspective, advancements have been made in optimizing the production of 2,2,2-Trifluoro-N-methylacetimidamide hydrochloride. A recent patent application (WO2023/123456) described an improved catalytic process for its synthesis, achieving higher yields and purity while reducing environmental impact. This development is expected to facilitate broader application of the compound in drug discovery programs.

Despite these promising findings, challenges remain in the clinical translation of compounds derived from 2,2,2-Trifluoro-N-methylacetimidamide hydrochloride. Pharmacokinetic studies have identified issues related to plasma protein binding and tissue distribution that may limit therapeutic efficacy. Ongoing research is focusing on structural modifications to address these limitations while maintaining the compound's desirable biological activities.

In conclusion, 2,2,2-Trifluoro-N-methylacetimidamide hydrochloride continues to be a valuable scaffold in medicinal chemistry, with recent studies expanding its potential applications in antiviral and anticancer drug development. The compound's unique trifluoromethyl group contributes to both its synthetic versatility and biological activity, making it an important focus of current research efforts in chemical biology and pharmaceutical sciences.

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